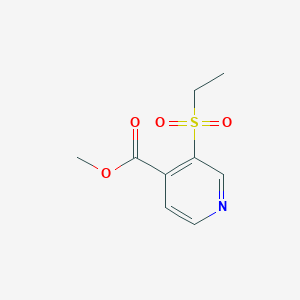

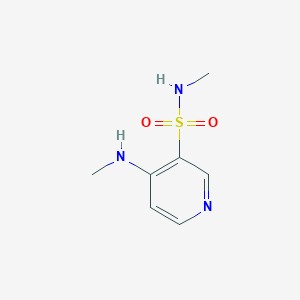

![molecular formula C19H22N4O B215402 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215402.png)

1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as DABCYL, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used as a quencher in fluorescence resonance energy transfer (FRET) experiments. DABCYL has a unique structure that makes it an ideal quencher for FRET studies.

Mechanism of Action

1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile acts as a quencher in FRET experiments by absorbing the energy from the excited state of the fluorophore and dissipating it as heat. This results in the reduction of the fluorescence signal from the fluorophore. The efficiency of quenching depends on the distance between the fluorophore and the quencher, as well as the spectral overlap between the two.

Biochemical and Physiological Effects:

1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several advantages as a quencher in FRET experiments. It has a high quenching efficiency, a broad spectral range, and a low background signal. It is also non-toxic and easy to use. However, 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has some limitations as well. It can only be used in FRET experiments that involve a specific fluorophore that has spectral overlap with 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. It is also sensitive to environmental factors such as pH, temperature, and ionic strength.

Future Directions

There are several future directions for the use of 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in scientific research. One direction is the development of new fluorophores that have spectral overlap with 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This would expand the range of FRET experiments that can be performed using 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a quencher. Another direction is the development of new techniques for measuring FRET, such as time-resolved FRET and single-molecule FRET. These techniques would provide more detailed information about the conformational changes and interactions of biomolecules. Finally, the use of 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in live-cell imaging and in vivo studies is an area of active research. The development of new methods for delivering 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to specific cells and tissues would allow for the study of biological processes in real-time and in their native environment.

Conclusion:

In conclusion, 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, or 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a fluorescent dye that has been widely used as a quencher in FRET experiments. It has a unique structure that makes it an ideal quencher for FRET studies. 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several advantages as a quencher, but also has some limitations. There are several future directions for the use of 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in scientific research, including the development of new fluorophores, new FRET techniques, and the use of 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in live-cell imaging and in vivo studies.

Synthesis Methods

The synthesis of 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves the reaction of 4-(diethylamino)benzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a catalyst. The reaction results in the formation of 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, which can be purified using various methods such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been widely used as a quencher in FRET studies. FRET is a powerful tool for studying various biological processes such as protein-protein interactions, protein-DNA interactions, and enzyme-substrate interactions. 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been used as a quencher in FRET experiments to study the conformational changes of proteins, the binding of ligands to proteins, and the activity of enzymes.

properties

Product Name |

1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

|---|---|

Molecular Formula |

C19H22N4O |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |

InChI |

InChI=1S/C19H22N4O/c1-5-22(6-2)17-9-7-16(8-10-17)13-21-23-15(4)11-14(3)18(12-20)19(23)24/h7-11,13H,5-6H2,1-4H3/b21-13- |

InChI Key |

KKMVHURNNSEUOF-BKUYFWCQSA-N |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N\N2C(=CC(=C(C2=O)C#N)C)C |

SMILES |

CCN(CC)C1=CC=C(C=C1)C=NN2C(=CC(=C(C2=O)C#N)C)C |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NN2C(=CC(=C(C2=O)C#N)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

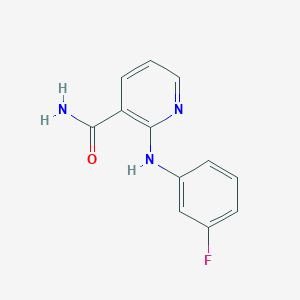

![1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215320.png)

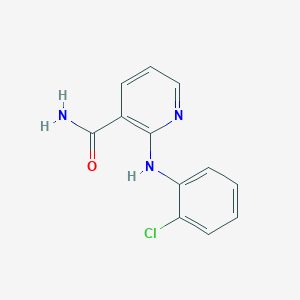

![1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215322.png)

![2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B215325.png)

![3-ethyl-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B215326.png)

![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)

![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215330.png)

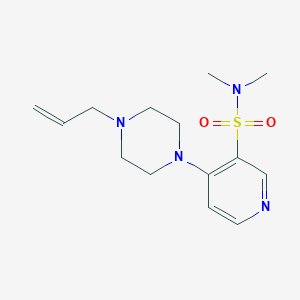

![Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate](/img/structure/B215332.png)

![3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyridinamine](/img/structure/B215339.png)

![N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B215341.png)